molecular formula C21H27N3O3 B2596770 2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920157-91-1

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Katalognummer B2596770
CAS-Nummer: 920157-91-1
Molekulargewicht: 369.465
InChI-Schlüssel: LXZRCYKEUQNIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide, commonly known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of acute and chronic pain. It belongs to the class of kappa opioid receptor agonists and has been shown to have potential therapeutic benefits in various pain conditions.

Wirkmechanismus

CR845 exerts its analgesic effects by selectively activating the kappa opioid receptor (KOR) in the central and peripheral nervous system. Activation of KORs leads to the inhibition of pain signaling pathways and the release of endogenous opioids such as dynorphins, which further modulate pain transmission.
Biochemical and Physiological Effects
CR845 has been shown to produce dose-dependent analgesia in various preclinical models of pain. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, CR845 has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CR845 is its non-addictive nature and favorable safety profile. This makes it an attractive alternative to traditional opioid analgesics for the treatment of acute and chronic pain. However, one of the limitations of CR845 is its limited bioavailability, which may limit its clinical efficacy.

Zukünftige Richtungen

There are several future directions for the development of CR845. One potential direction is the development of novel formulations that can improve its bioavailability and clinical efficacy. Another direction is the investigation of its potential therapeutic benefits in other pain conditions such as neuropathic pain and cancer pain. Additionally, the development of selective KOR agonists that can produce analgesia without producing adverse effects is an active area of research.

Synthesemethoden

The synthesis method of CR845 involves the reaction of 2-cyclopentylacetic acid with 2-(6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain CR845 in its pure form.

Wissenschaftliche Forschungsanwendungen

CR845 has been extensively studied for its potential therapeutic benefits in various pain conditions such as postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain. It has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.

Eigenschaften

IUPAC Name

2-cyclopentyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-26-18-9-7-17(8-10-18)19-11-12-21(24-23-19)27-14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZRCYKEUQNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.